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Compound of Interest

Compound Name: Boc-N-methyl-L-valine

Cat. No.: B558132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-N-
methyl-L-valine, a crucial derivative of the amino acid valine utilized in peptide synthesis and
pharmaceutical development. Due to the limited availability of published, comprehensive
spectral datasets for Boc-N-methyl-L-valine, this guide presents the known properties of the
target molecule and utilizes the closely related and well-characterized compound, Boc-L-valine,
as a reference for typical spectroscopic behavior. This approach provides a robust framework
for researchers working with N-methylated amino acids.

Compound Identification

Identifier Value

(2S)-2-[--INVALID-LINK--amino]-3-

UPAC Name methylbutanoic acid[1]

Synonyms Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine
CAS Number 45170-31-8[1][2]

Molecular Formula C11H21NOA4[1][2]

Molecular Weight 231.29 g/mol [1]

Spectroscopic Data
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The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Boc-N-methyl-L-valine. Where specific data for the N-
methylated compound is not available, data for Boc-L-valine is provided as a reference, with
clear notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. The *H and 3C NMR spectra provide detailed information about the carbon-
hydrogen framework.

H NMR Data (Reference: Boc-L-valine in CDCls)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~10.9 brs 1H COOH

~5.09 d 1H NH

~4.27 dd 1H a-CH

~2.20 m 1H 3-CH

1.45 s 9H C(CH3)s

1.00 d 3H y-CHs

0.94 d 3H y'-CHs

Note: For Boc-N-methyl-L-valine, the NH proton signal would be absent and replaced by a
singlet corresponding to the N-CHs group, typically in the range of 2.5-3.0 ppm.

13C NMR Data (Reference: Boc-L-valine)
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Chemical Shift (ppm) Assignment
~176 COOH

~156 C=0 (Boc)
~80 C(CH3)3

~60 o-CH

~31 B-CH

~28 C(CH3)3

~19 y-CHs

~17 y'-CHs

Note: For Boc-N-methyl-L-valine, the chemical shift of the a-carbon would be expected to
shift slightly downfield due to the N-methylation. A peak corresponding to the N-CHs carbon
would also be present, typically in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the characteristic absorption bands expected for Boc-N-methyl-L-valine.

Characteristic IR Absorptions
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Wavenumber (cm~?)

Functional Group

Description

3300-2500 O-H Carboxylic acid, broad
2975-2850 C-H Alkane stretch

~1740 C=0 Carboxylic acid dimer
~1700 C=0 Urethane (Boc group)
1470-1450 C-H Alkane bend

1390 & 1365 C-H gem-dimethyl bend
~1250 C-O0 Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Data

miz lon Description

232.1543 [M+H]* Calculated for C11H22NOa*
216 [M-CHs]* Loss of a methyl group

176 [M-C4HoO]* Loss of the tert-butoxy group
158 [M-C4aHoO2]* Loss of the Boc group

132 [M-Boc+H]*+ Valine-N-methyl fragment

57 [CaHo]* tert-butyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-N-

methyl-L-valine.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin
pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum.
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o Record the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., Electrospray lonization - ESI).

e Acquisition:
o Infuse the sample solution into the ion source.
o Acquire the mass spectrum in positive or negative ion mode.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent
ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a protected amino acid like Boc-N-methyl-L-valine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b558132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Chemical Synthesis

'

Purification (e.g., Chromatography)

Spectroscopic Characterization

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy Mass Spectrometry

Data Analysis|& Elucidation

Structure Elucidation

'

Data Archiving

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Boc-
N-methyl-L-valine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558132#spectroscopic-data-nmr-ir-ms-for-boc-n-
methyl-l-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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